Cas no 942009-67-8 (ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)

Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with potential applications in medicinal chemistry and pharmaceutical research. This compound features a chlorobenzamido substituent and a phenyl group, contributing to its structural diversity and reactivity. The ester functional group enhances its solubility in organic solvents, facilitating further synthetic modifications. Its dihydropyridazine core is of interest for biological activity studies, particularly in the development of enzyme inhibitors or receptor modulators. The presence of both electron-withdrawing and aromatic groups may influence its binding affinity and metabolic stability. This compound serves as a valuable intermediate for the synthesis of more complex heterocyclic systems.
ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate structure
942009-67-8 structure
Product Name:ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
CAS No:942009-67-8
MF:C20H16ClN3O4
MW:397.811743736267
CID:6352165
PubChem ID:16839273
Update Time:2025-05-25

ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
    • AKOS024640119
    • 942009-67-8
    • F2332-0033
    • ethyl 4-[(3-chlorobenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate
    • Inchi: 1S/C20H16ClN3O4/c1-2-28-20(27)18-16(22-19(26)13-7-6-8-14(21)11-13)12-17(25)24(23-18)15-9-4-3-5-10-15/h3-12H,2H2,1H3,(H,22,26)
    • InChI Key: PJRLPOYEPCJJFH-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C(NC1=CC(N(C2C=CC=CC=2)N=C1C(=O)OCC)=O)=O

Computed Properties

  • Exact Mass: 397.0829337g/mol
  • Monoisotopic Mass: 397.0829337g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 685
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 88.1Ų

ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Pricemore >>

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Additional information on ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Professional Introduction to Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS No. 942009-67-8)

Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, with the CAS number 942009-67-8, is a compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the class of heterocyclic derivatives, which are widely recognized for their potential in drug discovery and development. The presence of multiple pharmacophoric groups in its molecular structure makes it a promising candidate for further investigation in medicinal chemistry.

The molecular formula of Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be represented as C₁₆H₁₁ClN₃O₄. This formula highlights the presence of several key functional groups, including a benzamide moiety, a pyridazine ring, and an ester group. These structural features contribute to the compound's potential biological activity and make it an interesting subject for synthetic and pharmacological studies.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for their therapeutic applications. The pyridazine scaffold, in particular, has been extensively studied due to its versatility and the wide range of biological activities exhibited by its derivatives. Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is no exception and has been explored for its potential role in various pharmacological pathways.

One of the most compelling aspects of this compound is its ability to interact with multiple biological targets. The benzamide group, for instance, is known to be a key pharmacophore in many bioactive molecules. Its presence in Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate suggests that it may have inhibitory effects on enzymes and receptors involved in inflammatory processes. This makes it a potential candidate for the development of anti-inflammatory drugs.

The pyridazine ring is another critical component of this compound that contributes to its biological activity. Pyridazines have been shown to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer properties. The specific arrangement of atoms in the pyridazine ring of Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate may contribute to its unique interaction with biological targets, making it a valuable asset in drug discovery.

Furthermore, the ester group in this compound adds another layer of complexity and potential functionality. Ester groups are often involved in various biochemical processes and can influence the solubility and bioavailability of molecules. In Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, the ester group may play a role in modulating the compound's pharmacokinetic properties, thereby affecting its overall efficacy.

Recent research has also highlighted the importance of computational methods in the study of heterocyclic compounds like Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS No. 942009-67-8). Computational chemistry techniques such as molecular docking and quantum mechanical calculations have enabled researchers to predict the binding modes and interactions of these compounds with biological targets with high accuracy. These methods have been instrumental in identifying potential lead compounds for further development.

In addition to computational studies, experimental investigations have also provided valuable insights into the pharmacological properties of Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS No. 942009-67-8). In vitro assays have shown that this compound exhibits promising activity against various disease-related targets. For example, studies have demonstrated its ability to inhibit certain enzymes involved in cancer progression and inflammation. These findings support the hypothesis that this compound may have therapeutic potential in treating these conditions.

The synthesis of Ethyl 4-(3-chlorobenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carb, CAS No.

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